(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride
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Overview
Description
(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride is a complex organic compound featuring a unique imidazo[1,5-a]pyrazine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,5-a]pyrazine core
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to streamline the production process and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the fused ring structure.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar core but different ring fusion.
Triazolopyrazines: These compounds feature a triazole ring fused to a pyrazine ring, offering different chemical properties.
Uniqueness
(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride is unique due to its specific imidazo[1,5-a]pyrazine scaffold, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H20ClN3O3 |
---|---|
Molecular Weight |
277.75 g/mol |
IUPAC Name |
3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C11H19N3O3.ClH/c1-11(2,9(15)16)7-13-6-8-5-12-3-4-14(8)10(13)17;/h8,12H,3-7H2,1-2H3,(H,15,16);1H/t8-;/m0./s1 |
InChI Key |
HZQWVXWMEVFJRJ-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)(CN1C[C@@H]2CNCCN2C1=O)C(=O)O.Cl |
Canonical SMILES |
CC(C)(CN1CC2CNCCN2C1=O)C(=O)O.Cl |
Origin of Product |
United States |
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